molecular formula C16H18N6O2 B2583962 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone CAS No. 2175979-23-2

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone

Cat. No.: B2583962
CAS No.: 2175979-23-2
M. Wt: 326.36
InChI Key: XZCFJGSYAGNDJY-UHFFFAOYSA-N
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Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a morpholine ring, a dihydropyrido[2,3-d]pyrimidine core, and a pyrazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine and pyrazine groups through nucleophilic substitution reactions. Common reagents used in these steps include halogenated precursors, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and pyrazine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, bases like potassium carbonate, solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone stands out due to its unique combination of structural features. The presence of the morpholine ring and pyrazine moiety provides distinct chemical properties and reactivity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-15(13-11-17-3-4-18-13)22-5-1-2-12-10-19-16(20-14(12)22)21-6-8-24-9-7-21/h3-4,10-11H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCFJGSYAGNDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC=CN=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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